molecular formula C10H14N2O2 B13585923 2-(2-Methoxypyridin-4-yl)morpholine CAS No. 2091599-93-6

2-(2-Methoxypyridin-4-yl)morpholine

Cat. No.: B13585923
CAS No.: 2091599-93-6
M. Wt: 194.23 g/mol
InChI Key: UJBXXYYKWPLQAR-UHFFFAOYSA-N
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Description

2-(2-Methoxypyridin-4-yl)morpholine is an organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This compound features a morpholine ring attached to a pyridine ring substituted with a methoxy group at the 2-position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypyridin-4-yl)morpholine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypyridin-4-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various substituted morpholine compounds.

Scientific Research Applications

2-(2-Methoxypyridin-4-yl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxypyridin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal centers in coordination complexes, or as a substrate in enzymatic reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxypyridin-4-yl)ethanol
  • 2-(2-Methoxypyridin-4-yl)amine
  • 2-(2-Methoxypyridin-4-yl)thioether

Uniqueness

2-(2-Methoxypyridin-4-yl)morpholine is unique due to its specific structural features, such as the combination of a morpholine ring and a methoxy-substituted pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

2091599-93-6

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2-methoxypyridin-4-yl)morpholine

InChI

InChI=1S/C10H14N2O2/c1-13-10-6-8(2-3-12-10)9-7-11-4-5-14-9/h2-3,6,9,11H,4-5,7H2,1H3

InChI Key

UJBXXYYKWPLQAR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C2CNCCO2

Origin of Product

United States

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